Benzene-1,2,4-d3
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Modern Chemistry
Deuterium isotopic labeling is a fundamental technique that leverages the subtle yet significant differences in physical and chemical properties between protium (B1232500) (¹H) and deuterium (²H) synmr.in. The most notable of these is the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a different rate compared to those involving a C-H bond. This difference allows researchers to identify rate-determining steps in reaction mechanisms nih.govacs.orgresearchgate.net.
Beyond mechanistic studies, deuterium labeling is crucial in:
Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium's distinct gyromagnetic ratio and quadrupolar moment (spin I=1) allow it to be observed separately from proton signals, often used for solvent suppression or as internal standards synmr.inontosight.ai.
Mass Spectrometry (MS): Deuterated compounds serve as ideal internal standards for quantitative analysis in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Their mass difference enables precise quantification of unlabeled analytes in complex biological or environmental matrices nih.govacs.orgclearsynth.com.
Metabolic and Pharmacokinetic Studies: Deuterium labeling can be used to track the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems without altering their fundamental chemical behavior significantly nih.govresearchgate.netclearsynth.com.
Historical Development and Evolution of Research Involving Deuterated Aromatic Compounds
The exploration of isotopes in chemistry gained momentum following the discovery of deuterium by Harold Urey in 1931. Early research focused on fundamental physical chemistry, thermodynamics, and the development of deuterated solvents, such as benzene-d6 (B120219), which became ubiquitous in NMR spectroscopy synmr.inwikipedia.org. As synthetic methodologies advanced, the ability to prepare specifically deuterated aromatic compounds, like Benzene-1,2,4-d3, became feasible. This allowed for more intricate mechanistic investigations into reactions involving aromatic systems, which are foundational in organic chemistry, materials science, and medicinal chemistry ontosight.ainih.govgoogle.combeilstein-journals.org. The evolution has seen a shift from general deuteration to highly specific, site-selective labeling, enabling unprecedented insights into molecular transformations.
Unique Position of this compound as a Positional Isotope
This compound is characterized by the precise placement of three deuterium atoms at specific positions on the benzene (B151609) ring. This "positional isotope" designation is critical because it allows for the study of reactions that are regioselective. Unlike fully deuterated benzene (benzene-d6), where all six hydrogen atoms are replaced, this compound retains three hydrogen atoms at positions 3, 5, and 6.
The significance of this specific labeling pattern lies in its ability to:
Investigate Regioselective Reactions: By observing kinetic isotope effects at the deuterated positions (1, 2, and 4) or by tracking the fate of the remaining protons (3, 5, and 6), researchers can elucidate mechanisms that involve selective bond activation or substitution at particular sites on the aromatic ring google.comchinesechemsoc.org.
Differentiate Reaction Pathways: If a reaction proceeds through intermediates where bonds at positions 1, 2, or 4 are broken or formed, this compound will exhibit a measurable KIE at those sites, helping to distinguish between competing mechanistic pathways.
Provide Unique Spectroscopic Signatures: The distinct electronic environments of the deuterated and non-deuterated positions can lead to unique NMR spectral patterns, aiding in structural elucidation and reaction monitoring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-FYFKOAPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Properties and Applications of Benzene 1,2,4 D3
Benzene-1,2,4-d3, while sharing many fundamental properties with its non-deuterated counterpart, possesses characteristics that make it valuable for specific research applications.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₃D₃ | clearsynth.com |
| Molecular Weight | 81.13 g/mol | clearsynth.com |
| CAS Number | 14941-53-8 | clearsynth.com |
| Product Category | Stable Isotope Reagent | clearsynth.com |
While specific research findings directly detailing experiments solely with this compound are not extensively cataloged in general search results, its utility can be inferred from the broader applications of specifically deuterated aromatics. Such compounds are employed as:
Internal Standards: For quantitative analysis in mass spectrometry, particularly in environmental or pharmaceutical residue analysis where precise tracking of specific molecular fragments is required.
Mechanistic Probes: In organic synthesis, to study electrophilic aromatic substitution, nucleophilic aromatic substitution, or other reactions where the regioselectivity of bond formation or cleavage is a key aspect of the mechanism. For instance, studies involving selective deuteration of aromatic compounds have been crucial in understanding C-H activation processes google.comchinesechemsoc.orgsnnu.edu.cn.
Precursors: In the synthesis of more complex deuterated molecules, where the specific labeling pattern of this compound can be carried through subsequent reaction steps.
Synthesis and Handling Considerations
The synthesis of Benzene-1,2,4-d3 typically involves methods that introduce deuterium (B1214612) at specific positions, often through catalytic H-D exchange reactions using deuterated solvents like deuterium oxide (D₂O) or deuterium gas (D₂) in the presence of metal catalysts google.comsnnu.edu.cn. The regioselectivity of these reactions is paramount, and directing groups or specific catalytic systems are employed to achieve the desired 1,2,4-d3 substitution pattern.
As with all deuterated compounds, maintaining high isotopic purity is essential for reliable experimental results. Manufacturers typically provide certificates of analysis detailing the isotopic enrichment isotope.comlgcstandards.com. Standard laboratory safety protocols for handling organic chemicals should be followed, including working in well-ventilated areas and using appropriate personal protective equipment.
Conclusion
Direct Deuteration Approaches for Aromatic Systems
Direct deuteration refers to the introduction of deuterium atoms into a molecule without the need for pre-functionalization or the synthesis of complex precursors. For aromatic systems like benzene (B151609), hydrogen isotope exchange (HIE) is the predominant method for direct deuteration.
Hydrogen Isotope Exchange (HIE) Mechanisms
Hydrogen isotope exchange involves the reversible or irreversible replacement of hydrogen atoms in a molecule with deuterium atoms, typically using a deuterium source such as heavy water (D₂O), deuterium gas (D₂), or deuterated solvents. The efficiency and selectivity of HIE are highly dependent on the catalytic system and reaction conditions employed.
Transition Metal-Catalyzed Hydrogen Isotope Exchange
Transition metal catalysts play a pivotal role in facilitating HIE reactions on aromatic rings. These catalysts can activate C-H bonds, enabling their exchange with deuterium from the source. The choice of metal, ligands, and reaction parameters significantly influences the regioselectivity and efficiency of the deuteration process.
Noble Metal-Based Catalysis (e.g., Iridium, Ruthenium, Platinum, Palladium)
Noble metals, particularly iridium, ruthenium, platinum, and palladium, are widely recognized for their catalytic activity in HIE reactions. These metals, often supported on carbon (e.g., Pt/C, Pd/C, Ru/C), can catalyze the exchange of hydrogen atoms on aromatic rings with deuterium from sources like D₂O google.comjst.go.jpthieme-connect.com.
Mechanisms: Noble metal catalysts typically operate via mechanisms involving oxidative addition of the C-H bond to the metal center, followed by H/D exchange on the metal, and subsequent reductive elimination of the C-D bond jst.go.jpthieme-connect.com. For instance, Crabtree's catalyst and related iridium complexes have been employed with D₂ gas as the deuterium source thieme-connect.com. Palladium catalysis, often utilizing directing groups, has also shown efficacy in achieving site-selective deuteration, such as ortho-deuteration of aromatic acids thieme-connect.comsnnu.edu.cn.
Research Findings: Studies have demonstrated that platinum-group metals on carbon (e.g., Pt/C) can effectively catalyze the H-D exchange of aromatic rings using D₂O in combination with alcohols like isopropanol (B130326) as a hydrogen source activator jst.go.jp. For example, biphenyl (B1667301) deuteration using Pt/C in an isopropanol/D₂O mixture at 100°C for 24 hours resulted in high deuterium content on the aromatic rings jst.go.jp. Ruthenium catalysts have also been developed for selective hydrogen isotope exchange researchgate.netresearchgate.net. Palladium catalysis, often with specific directing groups, can achieve regioselective deuteration, although the need for complex ligands or directing groups may limit broader applicability thieme-connect.comsnnu.edu.cnrsc.orguni-rostock.de.
Earth-Abundant Metal-Based Catalysis (e.g., Manganese, Iron, Nickel)
In recent years, there has been a growing interest in utilizing earth-abundant metals like iron, manganese, and nickel for HIE reactions, offering more sustainable and cost-effective alternatives to noble metals researchgate.netresearchgate.netuni-rostock.deacs.orgnih.gov.
Mechanisms: Iron complexes, such as those featuring pincer ligands, have shown high activity for H/D exchange in aromatic hydrocarbons under mild conditions (e.g., 50 °C) using benzene-d₆ as the deuterium source nih.gov. These reactions often proceed via a σ-bond metathesis pathway nih.gov. Manganese catalysts have also been explored, with transient directing groups enabling ortho-selective C-H activation and deuteration uni-rostock.de. Nickel ions in X-type molecular sieves have also been shown to catalyze the exchange of benzene with deuterium rsc.org.
Research Findings: An atomically dispersed Fe-P pair-site catalyst has demonstrated high catalytic efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O acs.org. This catalyst system exhibits superiority over previous homogeneous and heterogeneous catalytic systems and is attractive due to its low cost and environmental friendliness acs.org. Iron complexes have also been reported to achieve HIE in the presence of homogeneous iron complexes researchgate.netresearchgate.net.
Acid- and Base-Catalyzed Hydrogen Isotope Exchange
Acid and base catalysis can also mediate HIE on aromatic systems, often requiring higher temperatures or specific conditions to achieve significant exchange.
Mechanisms: Acid-catalyzed HIE typically involves protonation of the aromatic ring by a deuterated acid (e.g., D₂SO₄), followed by exchange with the deuterium source and deprotonation youtube.com. This process can lead to the replacement of hydrogen atoms with deuterium, especially when a large excess of the deuterium source is present youtube.com. Base-catalyzed HIE often involves deprotonation of the substrate by a strong base, followed by exchange with a deuterated solvent d-nb.infoacs.org.
Regioselectivity: Under acidic conditions, the exchange on benzene itself can lead to a mixture of isotopologues google.com. However, specific directing groups or conditions can influence regioselectivity. For instance, high-temperature, dilute acid conditions have been used for the deuteration of aromatic nuclei researchgate.net. Base-catalyzed deuteration can show selectivity, for example, favoring benzylic positions or specific sites on heterocycles d-nb.infoacs.org. For benzene, direct acid-catalyzed HIE might not inherently yield the specific 1,2,4-d3 pattern without further control or specific reaction design.
Photocatalytic Deuteration Methodologies
Photocatalysis offers a milder and often more selective approach to HIE reactions.
Mechanisms: Photocatalytic deuteration typically involves a photocatalyst that, upon irradiation with light, generates reactive species capable of abstracting hydrogen atoms, which are then replaced by deuterium from a source like CDCl₃ or D₂O nih.govchemrxiv.orgacs.orgacs.org. Energy transfer (EnT) strategies using metal-free photocatalysts have been developed for the deuteration of arenes using CDCl₃ as a deuterium source nih.gov. Other methods utilize organic photocatalysts like thioxanthone or anthraquinone (B42736) with D₂O for highly regioselective C(sp³)-H deuteration, but notably, aromatic ring deuteration was not observed in these specific examples chemrxiv.orgacs.org. A cobalt-photocatalysis system has been reported for ambient-temperature deformylative deuteration of aryl aldehydes using D₂O acs.org. Electrophotocatalysis combining electrochemistry and photochemistry has also been employed for dearomative deuteration of inert (het)arenes using D₂O chinesechemsoc.org.
Research Findings: While photocatalytic methods are advancing, specific examples directly yielding this compound via this route are not prominently detailed in the provided search results. However, the general principle of photocatalytic C-H deuteration of arenes is established nih.gov.
Data Table 1: Representative Transition Metal-Catalyzed Aromatic Deuteration
| Catalyst System | Deuterium Source | Reaction Conditions | Substrate Example | Deuterium Incorporation | Regioselectivity Focus | Citation |
| Pt/C | D₂O / i-PrOH | 100 °C, 24 h | Biphenyl | ~80% | Aromatic rings | jst.go.jp |
| Fe-P pair-site single-atom catalyst (SAC) | D₂O | Mild conditions | Arenes/Heteroarenes | High | High regioselectivity | acs.org |
| Ir complexes (e.g., Crabtree's catalyst) | D₂ gas | Variable | Arenes | Variable | Variable | thieme-connect.com |
| Pd catalysis (with directing groups) | D₂O | Variable | Aromatic acids | High | Ortho-selective | thieme-connect.comsnnu.edu.cn |
| Silver salts (e.g., AgOTf) | D₂O | 90 °C, 18 h | Tetrahydroquinoline | 94% (ortho/para) | Ortho/para | rsc.orgrsc.org |
| Iron pincer complex [(PCNHCP)Fe(H)₂N₂] | Benzene-d₆ | 50 °C, N₂ atmosphere | (Hetero)arenes | >90% | Sterically accessible | nih.gov |
Note: Specific synthesis of this compound is not explicitly detailed in the provided snippets, but these methods represent general approaches for aromatic deuteration that could be adapted.
Compound List:
this compound
Benzene
Biphenyl
Toluene
Aniline
Acetanilide
Indole
Nitrobenzene
Pyridine
Quinoline
Anisole
Fluorobenzene
1,2,3,4-Tetrahydroquinoline
1,3,5-Trimethoxybenzene
Aryl aldehydes
Aryl ketones
Aromatic acids
Sulfonamides
Azaarenes
Alkenes
Alkanes
Boranes
Silanes
Germanes
Stannanes
Alkyl groups
Methyl groups
Carboxylic acids
Esters
Amides
Halides
Ethers
Amines
Phenols
Heterocycles
Cyclohexene
Reductive Deuteration Pathways for this compound Precursors
Reductive deuteration involves the addition of deuterium atoms to a molecule, typically by reducing unsaturated bonds or functional groups using deuterium gas (D2) or deuterated reducing agents. While direct reductive deuteration of aromatic systems can be challenging without leading to dearomatization (saturation of the aromatic ring), advancements in electrocatalysis have opened new avenues. Electrocatalytic methods, often employing deuterium oxide (D2O) as the deuterium source, can achieve dearomatic deuteration of arenes, leading to saturated deuterated cyclic compounds nih.gov. Some protocols aim for "Birch-type" deuteration, which can offer good site-selectivity and functional group tolerance, with minimal overreduction chinesechemsoc.org. However, achieving specific partial deuteration of an aromatic ring like the 1,2,4-trideuterated pattern directly from a non-aromatic or less substituted aromatic precursor via reductive pathways, without dearomatization, remains a complex synthetic challenge. Many reported reductive deuteration methods focus on complete saturation or specific functional group transformations rather than selective introduction of deuterium onto an intact aromatic core researchgate.netchinesechemsoc.org.
Dehalogenative Deuteration Techniques
Dehalogenative deuteration offers a powerful strategy for site-selective deuterium incorporation by replacing halogen atoms on an aromatic ring with deuterium. This approach typically requires a halogenated benzene precursor appropriately substituted to yield the desired this compound isomer upon dehalogenation. Electrochemical methods have emerged as particularly promising for this transformation, often utilizing D2O as the deuterium source under mild, catalyst-free conditions at room temperature chinesechemsoc.orgxmu.edu.cnchinesechemsoc.org. These electrochemical techniques have demonstrated facile, efficient, and economical deuterium incorporation with high yields and significant deuterium enrichment for a range of aryl halides chinesechemsoc.orgchinesechemsoc.org. The scalability of these electrochemical dehalogenative deuterations has also been noted, with common batteries serving as power sources and a broad substrate scope being achievable chinesechemsoc.orgsci-hub.se. To synthesize this compound via this route, a precursor such as 1,2,4-trihalobenzene would be theoretically required, where the halogens at positions 1, 2, and 4 are selectively replaced by deuterium.
Precursor-Based Synthetic Routes to this compound
Beyond direct modification of benzene or halogenated benzenes, precursor-based routes can involve the synthesis of this compound from molecules that are structurally related to benzene or can be cyclized and aromatized with deuterium incorporated at specific positions. For instance, studies on the deuteration of 1,2,4-benzenetriol (BTO) have shown that its aromatic C–H bonds can undergo deuterium exchange with D2O, particularly under acidic conditions acs.orgresearchgate.netnih.gov. This deuteration can exhibit regioselectivity, with certain positions on the ring showing preferential exchange. While these studies focus on deuterated BTO derivatives rather than this compound itself, they illustrate the principle of using a functionalized benzene derivative as a precursor where selective H/D exchange can occur on the aromatic core. More complex routes might involve the synthesis of deuterated acyclic or cyclic precursors that are subsequently aromatized to yield the target this compound, though specific examples for this precise compound are not extensively detailed in the provided literature.
Regioselectivity Control and Isotopic Purity Enhancement in Deuteration
Achieving the specific 1,2,4-trideuteration pattern on the benzene ring requires precise control over regioselectivity during the deuteration process. The position of deuterium incorporation is influenced by several factors, including the electronic and steric nature of existing substituents, the choice of catalyst, and the reaction conditions employed acs.orgbeilstein-journals.org. For example, in the deuteration of BTO, specific positions showed higher reactivity towards deuterium exchange acs.orgresearchgate.netnih.gov. Computational methods, such as density functional theory (DFT) calculations, are increasingly used to predict and understand the regioselectivity of C–H activation and subsequent deuteration reactions beilstein-journals.org.
Crucially, for many applications, high isotopic purity is paramount. This means minimizing the presence of other isotopologues (e.g., Benzene-d0, -d1, -d2, -d4, etc.) and positional isomers. Even minor impurities in starting materials or incomplete reactions can significantly lower the isotopic enrichment from desired levels of >95% to levels unsuitable for demanding applications like advanced OLED displays or NMR spectroscopy pmarketresearch.com. Achieving isotopic purities exceeding 98% is often targeted google.com. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the isotopic enrichment and positional purity of the synthesized this compound.
Scalability and Efficiency Considerations in Deuterium Incorporation
The demand for deuterated compounds has driven significant progress in developing scalable and efficient synthetic methodologies. Electrochemical methods for dehalogenative deuteration are noted for their scalability, mild conditions, and use of readily available reagents like D2O, which is a cost-effective deuterium source chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.orgsci-hub.senih.gov. The use of nanostructured catalysts, such as iron-based materials, in conjunction with D2O under hydrogen pressure has enabled selective deuteration of (hetero)arenes on a kilogram scale, highlighting excellent scalability and efficiency nih.govresearchgate.net.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular structure by analyzing the absorption or scattering of infrared or laser light, respectively, which corresponds to the vibrational modes of the molecule.
The vibrational spectra of this compound will exhibit characteristic bands associated with both C-H and C-D stretching and bending vibrations.
C-H Stretching Vibrations: The aromatic C-H stretching vibrations for the protons at positions 3, 5, and 6 are expected to appear in the region of 3000-3100 cm⁻¹ in both IR and Raman spectra libretexts.orgucdavis.eduresearchgate.net. These bands are typically sharper than aliphatic C-H stretches.
C-D Stretching Vibrations: The C-D stretching vibrations occur at lower frequencies than C-H stretches due to the higher mass of deuterium. For aromatic C-D bonds, these are typically observed in the range of 2100-2250 cm⁻¹ researchgate.net. The exact frequencies will depend on the specific bonding environment and the influence of adjacent deuterium atoms.
Ring Vibrations: Benzene and its derivatives show characteristic ring stretching vibrations in the IR and Raman spectra, typically between 1600-1400 cm⁻¹ libretexts.orgtum.de. These modes involve the stretching of the carbon-carbon bonds within the aromatic ring.
Bending Vibrations: Bending vibrations are particularly useful for determining substitution patterns.
C-H Bending: In-plane C-H bending modes are generally observed between 1000-1300 cm⁻¹ libretexts.orgresearchgate.net. Out-of-plane (oop) C-H bending or wagging modes are highly sensitive to the substitution pattern on the benzene ring and typically appear in the fingerprint region, often between 700-1000 cm⁻¹ tum.despectroscopyonline.comspectroscopyonline.com. For a 1,2,4-trisubstituted benzene derivative, specific patterns of these oop bending vibrations are expected. For this compound, the remaining C-H bonds at positions 3, 5, and 6 will contribute to these characteristic bands.
C-D Bending: Corresponding C-D bending vibrations will also be present, typically at frequencies shifted relative to their C-H counterparts.
Representative Vibrational Frequencies for Benzene and Deuterated Analogues:
| Vibration Type | Expected Frequency Range (cm⁻¹) | Assignment (General) | Notes for this compound |
| C-H Stretching | 3000-3100 | Aromatic C-H stretch | For protons at C3, C5, C6. |
| C-D Stretching | 2100-2250 | Aromatic C-D stretch | For deuteriums at C1, C2, C4. |
| C=C Ring Stretching | 1600-1585 | Aromatic C=C stretch (e.g., ν₁₆) | Ring vibrations are sensitive to substitution. |
| 1500-1400 | Aromatic C=C stretch (e.g., ν₁₄, ν₁₅) | ||
| C-H In-plane Bending | 1300-1000 | Aromatic C-H in-plane bend | For protons at C3, C5, C6. |
| C-H Out-of-plane Bending (Wag) | 1000-700 | Aromatic C-H out-of-plane bend (substitution specific) | Highly diagnostic for substitution patterns. For 1,2,4-trisubstitution, specific bands are expected in this region, influenced by the presence of D. |
| C-D Out-of-plane Bending (Wag) | (Shifted from C-H oop bends) | Aromatic C-D out-of-plane bend | Expected to be present, shifted relative to C-H bending modes. |
| Ring Breathing/Deformation | ~992 (Raman), ~1000 (IR) | Benzene ring breathing mode (ν₉) | This mode is characteristic of the benzene ring structure. |
| ~606 (Raman) | CCC deformation in-plane vibration |
Note: Specific frequencies can vary slightly depending on the experimental technique (IR vs. Raman) and the exact isotopic substitution.
Investigation of Vibrational Exciton (B1674681) Structure in Crystalline Phases of Deuterated Benzenes
The study of crystalline phases of deuterated benzenes, including isotopologues like this compound, reveals insights into intermolecular interactions that influence vibrational spectra. In solid-state environments, molecular vibrations can couple through the crystal lattice, leading to phenomena such as Davydov splitting, which is a manifestation of vibrational exciton coupling. This coupling arises from dipole-dipole or other intermolecular interactions between adjacent molecules in the unit cell. Deuteration can subtly alter these intermolecular forces and lattice dynamics, thereby affecting the extent of exciton coupling and the observed splitting patterns in vibrational spectra, such as infrared (IR) and Raman spectroscopy. While specific studies detailing the vibrational exciton structure of this compound in crystalline phases are not extensively detailed in the provided search results, general principles of exciton coupling in molecular crystals apply. Studies on other deuterated aromatic systems suggest that isotopic substitution can influence crystal packing and intermolecular interactions, which are the driving forces behind exciton formation and splitting science.govscience.gov.
Force Field Calculations and Normal Mode Analysis for Benzene Isotopologues
Force field calculations and normal mode analysis are crucial computational tools for understanding the vibrational behavior of molecules, including benzene isotopologues. These methods employ theoretical models to predict vibrational frequencies, identify the nature of vibrational modes (e.g., stretching, bending, out-of-plane), and analyze the impact of isotopic substitution. Density Functional Theory (DFT) with various basis sets, such as B3LYP/6-311++G(d,p), is commonly used for these calculations science.gov. Such calculations allow for the assignment of observed spectral bands and provide a deeper understanding of molecular structure and bonding. For benzene isotopologues, normal mode analysis helps to elucidate how the substitution of hydrogen atoms with deuterium atoms alters the vibrational frequencies due to the change in mass. For instance, C-D stretching and bending frequencies are typically lower than their C-H counterparts, a well-established effect of isotopic substitution sci-hub.se. While direct computational results for this compound are not explicitly detailed in the provided snippets, studies on benzene isotopologues generally show good agreement between calculated and experimental vibrational frequencies when appropriate scaling factors are applied to the computed wavenumbers science.gov.
Polarized Spectroscopic Studies of Deuterated Benzene Crystals
Polarized spectroscopic studies, particularly polarized IR and Raman spectroscopy, are powerful techniques for determining the orientation of molecules within a crystal lattice and for assigning specific vibrational modes. By using polarized incident light and analyzing the polarization of the scattered or transmitted light, researchers can gain information about the symmetry of the molecule and its arrangement in the crystal. For deuterated benzene crystals, these studies can help to confirm crystal structures, identify molecular orientations, and resolve ambiguities in vibrational mode assignments that might arise from spectral overlap. While specific studies on this compound using polarized spectroscopy were not directly found, research on other deuterated aromatic crystals often employs these methods to understand solid-state properties and molecular packing science.govfu-berlin.deyokohama-cu.ac.jp. The polarization of vibrational bands is directly related to the transition dipole moment (for IR) or the polarizability derivative (for Raman) and the orientation of the molecule with respect to the polarization vector.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for identifying and quantifying chemical compounds based on their mass-to-charge ratio and fragmentation patterns. For this compound, MS provides characteristic information related to its isotopic composition and molecular structure.
Isotopic Pattern Analysis in Mass Spectra of this compound
The mass spectrum of this compound will exhibit a distinct isotopic pattern compared to unlabeled benzene (C6H6). This compound has a molecular formula of C6H3D3, with a nominal molecular weight of 81.07 g/mol (compared to 78.11 g/mol for C6H6). The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of C6H3D3. Due to the presence of three deuterium atoms, the isotopic distribution will be centered around this mass. The relative intensities of the peaks in the spectrum are governed by the natural abundance of isotopes and the specific fragmentation pathways. For a compound with three deuterium atoms, the primary molecular ion peak will be at mass 81. Other peaks will arise from the natural abundance of carbon isotopes (e.g., 13C) and potentially from fragmentation. Accurate mass measurements can confirm the elemental composition.
Fragmentation Pathways and Deuterium Retention Mechanisms
Under electron ionization (EI) mass spectrometry, molecules fragment into smaller ions and neutral species. For this compound, the fragmentation pathways will be influenced by the deuterium substitution. Common fragmentation pathways for benzene involve the loss of H or D atoms, or the formation of smaller aromatic or aliphatic fragments. The retention of deuterium atoms in specific fragments can provide valuable information about the reaction mechanisms. For instance, if a fragment retains deuterium atoms, it suggests that the bonds involving those deuterium atoms were not broken during fragmentation. Studies on deuterated benzene have shown that fragmentation can be complex, involving ring opening and rearrangement processes, and that deuterium atoms can be retained in specific fragments depending on the pathway fu-berlin.dearxiv.orgaip.org. For this compound, fragmentation might lead to ions such as C6H3D2+, C6H2D2+, C6H3D+, and smaller fragments, with the distribution of deuterium atoms in these fragments providing mechanistic insights.
Quantitative Analytical Applications of this compound as an Internal Standard (e.g., GC/MS-SIM)
This compound serves as an excellent internal standard in quantitative analytical techniques, particularly in Gas Chromatography-Mass Spectrometry (GC/MS) using Selected Ion Monitoring (SIM). As an isotopically labeled analog of benzene, it shares similar chemical and physical properties, such as volatility and chromatographic behavior, meaning it will elute from the GC column at approximately the same time as unlabeled benzene. However, its distinct mass-to-charge ratio (due to the deuterium atoms) allows it to be differentiated from the analyte in the mass spectrometer. When this compound is added to a sample at a known concentration, it co-elutes with the analyte. By monitoring specific ions for both the analyte and the internal standard, the ratio of their peak areas can be used to accurately quantify the analyte, compensating for variations in sample preparation, injection volume, and ionization efficiency. This method is widely used for the precise determination of benzene and its derivatives in environmental, biological, and industrial samples science.govsci-hub.sechemicalbook.com.
Compound List:
this compound (C6H3D3)
Benzene (C6H6)
p-Xylene-d10 (C8D10)
Benzene-1,2,4,5-d4 (C6H2D4)
Benzene-1,3-d2 (C6H4D2)
Benzene-d1 (C6H5D)
Toluene-3,5-d2 (C7H6D2)
Toluene (methyl-d3) (C7H5D3)
Benzene-1,2-d2 (C6H4D2)
Ethane-1,1,1-d3 (C2H3D3)
m-Xylene-d10 (C8D10)
o-Xylene-d10 (C8D10)
1,2-Xylene-d10 (C8D10)
Rotational Spectroscopy: Microwave and Rotational Raman Spectroscopy
Determination of Rotational Constants and Precise Molecular Structure Parameters
The determination of accurate rotational constants (A, B, and C) for this compound is a cornerstone for deriving its molecular structure. While this compound is not as commonly studied as fully deuterated benzene (C6D6) or monodeuterated benzene (C6H5D), studies on various benzene isotopologues have established methodologies for structure determination nih.govaip.orgrsc.orgcdnsciencepub.com. By analyzing the rotational Raman spectra obtained via techniques like mass-correlated rotational alignment spectroscopy (CRASY), researchers can identify and assign spectral lines to specific isotopologues, including those with partial deuteration nih.govrsc.org.
For molecules with high symmetry like benzene, multiple isotopologues are often required to determine all independent structural parameters. The inertial moments derived from the rotational constants are used in conjunction with isotopic invariance approximations (IIA) or more sophisticated methods to calculate bond lengths and angles nih.govrsc.org. While specific rotational constants for this compound are not as widely tabulated as for C6H6 or C6D6, the principles established for other isotopologues apply. For instance, studies on other deuterated benzenes have yielded C-C bond lengths around 1.3971 Å and C-H/C-D bond lengths around 1.0805 Å when assuming all bond angles are 120° aip.org. However, more advanced analyses, particularly those employing CRASY, aim to resolve isotope-specific bond lengths nih.govrsc.org.
Examination of Zero-Point Vibrational Effects on Isotopic Molecular Geometries
Zero-point vibrational energy (ZPVE) effects can lead to subtle differences in the effective molecular geometries (r₀) of isotopologues compared to their equilibrium geometries (rₑ). For hydrogen-deuterium substitution, these effects can be significant, particularly for the C-H bond stretching vibrations, which are localized and have large amplitudes nih.govaip.orgumich.edu.
Research has indicated that for benzene, the effects of zero-point vibration on the C-H and C-D bond lengths are surprisingly small, contrary to observations in smaller aliphatic hydrocarbons where C-D bonds are typically shorter than C-H bonds by about 5 mÅ aip.org. Some studies suggest that in benzene, vibrational isotope effects associated with C-H/D stretching and bending modes may cancel out, leading to effectively identical C-H and C-D bond lengths within experimental uncertainty nih.govaip.org. However, more recent high-resolution CRASY studies on benzene isotopologues have challenged this notion, suggesting that previous literature values might have been biased and that isotope-specific bond lengths might differ, albeit by small amounts nih.govrsc.orgresearchgate.net. These advanced analyses aim to disentangle the contributions of different vibrational modes to the observed isotopic effects on molecular geometry.
Mass-Correlated Rotational Alignment Spectroscopy (CRASY) for Benzene Isotopologues
Mass-correlated rotational alignment spectroscopy (CRASY) represents a significant advancement in the study of molecular isotopologues nih.govrsc.orgrsc.orgcrasy.orgresearchgate.net. This technique allows for the mass-selective measurement of rotational Raman spectra, enabling the simultaneous analysis of multiple isotopologues present in a sample, even those at natural abundance nih.govrsc.orgrsc.orgresearchgate.net. CRASY offers an order-of-magnitude improvement in resolution compared to previous rotational Raman or FTIR spectroscopy methods, achieving sub-MHz resolution nih.govrsc.orgrsc.org.
CRASY has been successfully applied to various benzene isotopologues, including C₆H₆, ¹³C-C₅H₆, C₆D₆, and ¹³C-C₅D₆, providing high-resolution rotational spectra and enabling the determination of precise rotational constants nih.govrsc.orgrsc.org. This capability is crucial for obtaining accurate inertial moments and subsequently deriving detailed molecular structures, including isotope-specific bond lengths nih.govrsc.org. The ability of CRASY to resolve spectra for different isotopologues in a single measurement greatly reduces the experimental effort and enhances the precision of structural determination, allowing for a more thorough examination of subtle effects like zero-point vibrational contributions to molecular geometry nih.govrsc.orgrsc.orgcrasy.org. While direct CRASY studies specifically detailing this compound are not explicitly highlighted in the provided search results, the methodology is well-established for benzene isotopologues, and its application to this compound would follow similar principles.
Kinetic Isotope Effects (KIE) Investigations
Kinetic isotope effects (KIEs) are a cornerstone of mechanistic studies, arising from differences in the vibrational energies of molecules containing different isotopes. The substitution of hydrogen with deuterium (H → D) increases the reduced mass of a bond, leading to lower vibrational frequencies and a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. This difference results in a stronger C-D bond, and consequently, a slower reaction rate when the C-D bond is cleaved in the rate-determining step (RDS). The magnitude of this rate difference is quantified by the KIE, typically expressed as the ratio kH/kD.
Illustrative Data Table: Primary KIE in Electrophilic Aromatic Substitution
| Reaction Type | Substrate Example | Typical KIE (kH/kD) | Mechanistic Implication | Citation |
| Electrophilic Substitution | Benzene | ~1.5 – 6.7 | C-H bond cleavage in RDS (varies with electrophile) | ias.ac.inbaranlab.org |
| C-H Activation (General) | Various | > 2 | Significant C-H bond cleavage in RDS | utdallas.edusnnu.edu.cn |
Note: The KIE values presented are illustrative for benzene or similar systems and highlight the principle of primary KIEs. Specific values for this compound in particular reactions would require experimental determination.
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution occurs on a bond that is not directly broken or formed in the RDS, but is adjacent to the reacting center. These effects arise from subtle changes in vibrational frequencies (stretching, bending, or torsional modes) of the labeled bond due to the mass difference, which can influence the energy of the transition state. SKIEs are generally smaller than PKIEs, often ranging from 1.0 to 1.4 per deuterium atom.
When this compound is employed, deuterium atoms at positions other than the primary reaction site can provide stereoelectronic information. For example, if a reaction involves a change in hybridization at a carbon atom (e.g., from sp2 to sp3), SKIEs can be observed. A normal SKIE (kH/kD > 1) might suggest a transition state where the bond to the isotope becomes more "single-bonded" or less constrained, while an inverse SKIE (kH/kD < 1) can indicate increased bond character or steric interactions involving the isotope in the transition state. For instance, studies on the methylation of benzene derivatives have reported secondary KIEs between 1.25 and 1.35, which are sensitive to the reaction mechanism and potential isotopic scrambling researchgate.net. These effects are crucial for understanding the electronic distribution and structural rearrangements within the transition state.
Intramolecular kinetic isotope effects are studied using a single molecule containing multiple isotopic labels, allowing for a direct comparison of reaction rates at different sites within the same molecule under identical conditions. This method minimizes experimental variability. For example, a molecule with both protium (B1232500) and deuterium at distinct positions can undergo a reaction where it competes between reacting at the protium site versus the deuterium site.
While this compound has deuterium at specific positions, its utility in intramolecular KIE studies often involves comparing it to related molecules with different deuteration patterns or examining reactions where multiple C-H bonds are available for activation. For example, research utilizing deuterated benzenes like benzene-1,3,5-d3 (B168037) has employed intramolecular competition experiments to probe reaction mechanisms researchgate.net. The principle is to observe whether the reaction preferentially occurs at a non-deuterated site or a deuterated site within the same molecule, thereby yielding highly precise information about relative activation energies.
Deuterium Scrambling and Exchange Experiments for Mechanistic Insight
Deuterium scrambling or exchange experiments are vital for identifying reversible C-H bond activation or hydrogen transfer steps within a reaction mechanism. When this compound is subjected to conditions that facilitate facile C-H bond cleavage and reformation—such as in the presence of strong acids, bases, or certain transition metal catalysts—the deuterium atoms can migrate to different positions on the benzene ring or undergo exchange with hydrogen atoms from the solvent or other molecules aklectures.comethz.ch.
The observation of deuterium redistribution on the benzene ring, for instance, from the 1, 2, and 4 positions to other sites (like 3, 5, or 6), provides direct evidence for reversible C-H bond breaking and formation. This phenomenon is particularly important in the study of catalytic C-H activation processes where intermediates may undergo facile hydrogen transfer or exchange. The pattern of scrambling can also offer clues about the symmetry and reversibility of intermediate steps.
Isotopic Labeling in Catalyst Design and Mechanistic Optimization Studies
Isotopic labeling, utilizing molecules such as this compound, is indispensable for the design and mechanistic investigation of catalysts. By incorporating deuterium into a substrate, researchers can trace the molecule's pathway through a catalytic cycle, identify key intermediates, and determine rate-limiting steps.
In the study of C-H activation catalysts, for example, this compound can serve as a probe to investigate the initial interaction of the catalyst with the arene. Observing whether the deuterium atoms are retained, transferred, or exchanged during the catalytic process provides critical data for validating proposed mechanisms. This information is vital for optimizing catalyst performance, selectivity, and understanding structure-activity relationships libretexts.orgnumberanalytics.comnih.govacanthusresearch.com. The strategic placement of deuterium in this compound enables specific interrogation of C-H bonds at defined positions during catalytic transformations.
Solvent Isotope Effects in Reaction Rate Analysis
Solvent isotope effects (SIEs) are investigated by comparing reaction rates in protic solvents (e.g., H2O, CH3OH) with those in their deuterated counterparts (e.g., D2O, CD3OD). When this compound is used as a substrate in such studies, the SIE can reveal the involvement of the solvent in the rate-determining step, particularly if the solvent acts as a proton or deuteron (B1233211) donor/acceptor.
A significant SIE, often quantified as k(H2O)/k(D2O), indicates that proton/deuteron transfer from or to the solvent is involved in the transition state. For reactions involving this compound where the solvent might participate in proton abstraction or addition, the use of deuterated solvents can alter the reaction rate. Furthermore, employing deuterated organic solvents, such as benzene-d6 (B120219) (C6D6), can also influence reaction rates and KIEs due to subtle changes in solvation and vibrational coupling cdnsciencepub.comuoc.grcopernicus.org. These effects help in understanding the role of the solvent environment in stabilizing transition states or participating directly in the reaction mechanism.
Theoretical and Computational Chemistry Studies on Benzene 1,2,4 D3
Quantum Chemical Calculations (Density Functional Theory (DFT) and ab initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like Benzene-1,2,4-d3, both Density Functional Theory (DFT) and ab initio methods are employed to compute its properties. DFT methods, such as B3LYP and PBE0, are widely used for their balance of computational cost and accuracy. usu.eduresearchgate.net High-level ab initio methods like Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2) offer greater accuracy, particularly for calculating interaction energies, and serve as benchmarks. manchester.ac.uk These calculations are typically performed with basis sets of varying sizes, such as the Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets, to approximate the molecular orbitals. nih.gov
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound is, for all practical purposes, identical to that of normal benzene (B151609). The substitution of hydrogen with deuterium (B1214612) does not alter the molecular Hamiltonian's electronic component. mtu.edu The molecule retains its D₂h symmetry, featuring a planar ring of six sp²-hybridized carbon atoms. The bonding is characterized by a robust σ-framework of C-C and C-H/C-D single bonds and a delocalized π-system of six electrons occupying three bonding molecular orbitals above and below the plane of the ring. This π-system is responsible for benzene's characteristic aromaticity. researcher.life
Computational methods can quantify this electronic structure. DFT and ab initio calculations confirm the bond lengths and angles, showing negligible differences between C-H and C-D bonds (on the order of thousandths of an Ångström), arising from subtle differences in vibrational averaging. nih.gov Analysis of the molecular orbitals (HOMO and LUMO) reveals the nature of the π-system and predicts the molecule's reactivity and electronic spectroscopic properties. researchgate.net
Table 1: Calculated Electronic Properties of the Benzene Ring Note: These properties are effectively independent of deuteration and are representative for this compound.
| Property | Representative Calculated Value | Method/Basis Set |
| C-C Bond Length | 1.392 Å | CCSD(T)/cc-pVTZ |
| C-H Bond Length | 1.084 Å | CCSD(T)/cc-pVTZ |
| Ionization Potential | ~9.25 eV | DFT/GGA |
| Electron Affinity | ~ -1.15 eV | DFT/GGA |
| HOMO-LUMO Gap | ~6.8 eV | B3LYP/6-31G(d,p) |
Potential Energy Surface Mapping and Reaction Pathway Characterization
The potential energy surface (PES) describes the energy of a molecule as a function of its atomic coordinates. Crucially, the PES is mass-independent, meaning the surface calculated for benzene is the same for this compound. aip.orgaip.org This surface can be mapped using quantum chemical calculations to identify stable molecules (minima), transition states (saddle points), and the reaction pathways connecting them.
A key application for this compound is the study of the kinetic isotope effect (KIE). While the PES is identical, the dynamics of a reaction occurring on this surface are mass-dependent. For example, in a hydrogen/deuterium abstraction reaction, the C-D bond has a lower zero-point vibrational energy (ZPE) than a C-H bond. This means more energy is required to break a C-D bond, making the reaction slower compared to breaking a C-H bond. Computational characterization of a reaction pathway, such as electrophilic aromatic substitution or H/D exchange, involves locating the reactant, product, and transition state structures on the PES. nih.govresearchgate.netaklectures.comrsc.org The energy difference between the transition state and the reactants defines the activation barrier.
Transition State Structure and Energy Calculations
Locating a transition state (TS) is a critical step in computationally studying a reaction mechanism. A TS is a first-order saddle point on the PES, representing the maximum energy along the minimum energy path between reactants and products. usu.edu Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find an approximate TS structure, which is then refined using optimization techniques that search for a structure with one and only one imaginary vibrational frequency. usu.edu
For a reaction involving this compound, such as deuterium abstraction by a radical, the calculated geometry of the transition state would be nearly identical to that for a hydrogen abstraction from benzene. However, the activation energy would be different. The ZPE correction to the electronic energy, which is lower for the deuterated species, leads to a higher activation barrier for C-D bond cleavage compared to C-H cleavage. DFT calculations are routinely used to compute these barriers and predict the KIE, providing insight into reaction mechanisms. nih.govrsc.org
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of dynamic processes. researchgate.net To simulate this compound, a classical force field is typically used. This force field is a set of parameters and potential functions that describe the intramolecular (bond stretching, angle bending) and intermolecular (van der Waals, electrostatic) forces.
For this compound, a standard benzene force field (e.g., OPLS-AA, CHARMM) can be used with one key modification: the atomic masses for the carbons at positions 1, 2, and 4 are set to that of deuterium. The simulation then solves Newton's equations of motion iteratively, yielding trajectories of all atoms.
MD simulations can be used to study:
Solvation Structure: How solvent molecules like water arrange around the deuterated benzene.
Diffusion: The rate at which this compound moves through a liquid or gas. Due to its slightly higher mass, its diffusion coefficient is expected to be marginally lower than that of C₆H₆.
Conformational Dynamics: For complexes involving this compound, MD can explore different binding orientations and their stability over time.
Prediction and Assignment of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, Rotational Constants)
Computational chemistry is a powerful tool for predicting spectroscopic data, which is essential for identifying and characterizing molecules.
Vibrational Frequencies: The most significant effect of deuteration is on the vibrational spectrum. The vibrational frequency of a bond is approximately proportional to √(k/μ), where k is the force constant and μ is the reduced mass. Since the C-D bond has a larger reduced mass than the C-H bond, its stretching and bending frequencies are significantly lower. DFT calculations can predict the harmonic vibrational frequencies with good accuracy. These calculations for this compound would show distinct C-D stretching modes around 2250-2300 cm⁻¹ compared to the C-H stretches around 3050-3100 cm⁻¹. nist.gov The unique pattern of these and other deuterated modes provides a spectroscopic fingerprint for the 1,2,4-isomer.
Table 2: Representative Calculated Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aromatic C-D Stretch | 2250 - 2300 |
| Aromatic C-H In-Plane Bend | 1000 - 1300 |
| Aromatic C-D In-Plane Bend | 750 - 950 |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 |
| Aromatic C-D Out-of-Plane Bend | 500 - 700 |
Chemical Shifts: NMR chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.govnih.govmdpi.com For this compound, the ¹³C NMR spectrum would show six distinct signals. The ¹H NMR spectrum would show three signals for the protons at the 3, 5, and 6 positions. While the electronic environment is largely unchanged, subtle differences in chemical shifts, known as isotope shifts, can occur. Deuterium is slightly electron-donating compared to protium (B1232500), which can cause small upfield shifts (typically <0.1 ppm) on nearby ¹³C and ¹H nuclei.
Rotational Constants: As a non-polar molecule, pure benzene does not have a rotational spectrum. However, the isotopic substitution in this compound breaks the perfect D₆h symmetry, inducing a small dipole moment (on the order of 10⁻³ Debye). univap.br This allows the molecule to be studied by rotational spectroscopy. Quantum chemical calculations can predict the molecule's geometry and moments of inertia, from which the rotational constants (A, B, C) can be derived with high accuracy. nih.govunivap.bracs.orgcomporgchem.com These calculated constants are crucial for guiding experimental searches for the molecule, for instance in astrophysical studies. univap.br
Analysis of Non-Covalent Interactions and Intermolecular Forces in Deuterated Benzene Complexes
Benzene is a model system for studying non-covalent interactions, particularly π-π stacking and C-H···π interactions. manchester.ac.ukmdpi.com These forces, which are dominated by dispersion and electrostatics, govern the structure of molecular solids and complexes. prepp.inlibretexts.orgpressbooks.publibretexts.org
The electronic character of these interactions is not significantly affected by deuteration. guidechem.com Therefore, computational studies on the benzene dimer, for example, are directly applicable to dimers of this compound. mdpi.com High-level methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.netresearchgate.net Such analyses show that dispersion forces are critical for the stability of stacked benzene dimers, while both dispersion and electrostatic forces are important in T-shaped configurations. manchester.ac.ukresearchgate.netresearchgate.netnih.gov
While the electronic component of the interaction energy is unchanged, deuteration can have subtle effects on the binding energy of a complex due to changes in the zero-point vibrational energy of the intermolecular modes. For weakly bound complexes, these small changes can influence the relative stability of different isomeric structures. researchgate.net
Role of Zero-Point Vibrational Energy Differences in Isotopic Reactivity and Equilibrium
The substitution of hydrogen with its heavier isotope, deuterium, in an organic molecule like benzene leads to subtle but significant changes in its vibrational properties. These changes, rooted in the principles of quantum mechanics, have profound effects on the reactivity and equilibrium position of isotopic isomers. The study of this compound, a partially deuterated isotopologue of benzene, offers a valuable window into understanding these phenomena, primarily through the concept of zero-point vibrational energy (ZPE).
Zero-point vibrational energy is the lowest possible energy that a molecule can possess, even at absolute zero temperature. It is a direct consequence of the Heisenberg uncertainty principle, which dictates that a particle can never be completely at rest. For a chemical bond, this means that the atoms are constantly in motion, vibrating about their equilibrium position. The energy of this ground vibrational state is the ZPE.
Isotopic Reactivity and the Kinetic Isotope Effect (KIE)
The difference in zero-point energy between isotopic molecules can significantly influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The KIE is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH).
In many reactions, the breaking of a C-H or C-D bond is the rate-determining step. The activation energy for such a reaction is the energy difference between the reactants and the transition state. Due to the lower ZPE of the C-D bond compared to the C-H bond, more energy is required to reach the transition state where this bond is partially or fully broken. This results in a higher activation energy for the deuterated molecule and, consequently, a slower reaction rate.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying these effects. By calculating the vibrational frequencies of the reactant and the transition state, the ZPE for both can be determined. The difference in activation energies between the deuterated and non-deuterated species can then be calculated, providing a theoretical value for the KIE.
For this compound, theoretical calculations of electrophilic aromatic substitution reactions, a common class of reactions for benzene, would predict a primary KIE if the cleavage of a C-H or C-D bond is involved in the rate-determining step. The magnitude of the KIE would depend on the specific reaction and the nature of the transition state.
To illustrate the expected differences in vibrational frequencies that underpin the KIE, the following table presents a hypothetical comparison of calculated vibrational frequencies for the C-H and C-D stretching modes in a benzene molecule.
| Vibrational Mode | Unsubstituted Benzene (C-H) Frequency (cm⁻¹) | This compound (C-D) Frequency (cm⁻¹) |
| Symmetric C-H/C-D Stretch | ~3060 | ~2280 |
| Asymmetric C-H/C-D Stretch | ~3080 | ~2300 |
| Note: These are representative values and the actual frequencies would depend on the specific computational method and basis set used. |
Isotopic Equilibrium and the Equilibrium Isotope Effect (EIE)
Zero-point energy differences also play a crucial role in determining the position of equilibrium in reactions involving isotopic isomers. This is known as the equilibrium isotope effect (EIE). The EIE is the ratio of the equilibrium constant for a reaction with a light isotope (KL) to the equilibrium constant for the same reaction with a heavy isotope (KH).
Consider a hypothetical hydrogen-deuterium exchange reaction involving this compound and a deuterium source (D+):
C6H3D3 + H+ ⇌ C6H4D2 + D+
A summary of the expected energetic differences based on ZPE calculations is presented in the table below.
| Parameter | Unsubstituted Benzene (C6H6) | This compound (C6H3D3) |
| Calculated Zero-Point Energy (ZPE) | Higher | Lower |
| Relative Stability | Less Stable | More Stable |
| Activation Energy (for C-H/C-D cleavage) | Lower | Higher |
| Reaction Rate (KIE) | Faster | Slower |
| Equilibrium Position (EIE) | Favors H-species | Favors D-species |
Specialized Research Applications of Benzene 1,2,4 D3
Probing Molecular Dynamics and Orientational Behavior in Condensed Phases (e.g., Zeolites, Metal-Organic Frameworks)
The study of molecular motion and orientation within confined spaces is crucial for understanding and developing materials for catalysis, separation, and storage. Benzene-1,2,4-d3 is particularly useful in this regard, especially when studied using techniques like solid-state deuterium (B1214612) nuclear magnetic resonance (NMR) spectroscopy.
In microporous materials such as zeolites, the dynamics of sorbed benzene (B151609) molecules can be complex. Deuterium NMR studies have revealed that benzene molecules, including deuterated variants, undergo rapid reorientation about their hexad axes. rsc.org Superimposed on this primary motion are molecular jumps between different sorption sites within the zeolite framework. The frequency of these jumps, and thus the diffusivity of the benzene molecules, is significantly influenced by the specific zeolite structure, the temperature, and the loading level of benzene within the pores. rsc.org The interactions between the aromatic molecules and the extraframework cations in zeolites can be strong, influencing the activation energies of these molecular motions. acs.org
Metal-Organic Frameworks (MOFs) offer a tunable platform for studying host-guest interactions. The adsorption of benzene in MOFs is a key area of research for applications like trace benzene capture. nih.govacs.org The orientational behavior of benzene within MOF pores is governed by interactions such as π-π stacking and C-H···π interactions with the organic linkers of the framework. rsc.org Molecular simulations have shown that at low temperatures and high pressures, adsorbed benzene can adopt a more ordered, liquid-like structure within the pores. acs.org Specifically, benzene molecules in the initial adsorption layer tend to lie flat on the adsorbent surface, while those nearer the pore center may exhibit less specific orientations. acs.org The use of deuterated benzene allows for precise characterization of these orientations and dynamics, providing insights that can guide the design of new MOF materials with enhanced adsorption properties.
Below is a table summarizing the benzene uptake in various Metal-Organic Frameworks at 298 K, which is crucial for understanding the potential for studying molecular dynamics.
| Material | Pressure (mbar) | Benzene Uptake (mmol g⁻¹) |
| MFM-68-Cl₂ | 0.12 | 4.62 |
| UiO-66-Cl₂ | 0.12 | 1.43 |
| UiO-66-Cl | 0.12 | 0.88 |
| UiO-66 | 0.12 | 0.63 |
| ZJU-520(Al) | 1.2 | 5.98 |
| MFM-300(Sc) | 1.2 | 3.02 |
| BUT-55 | 7.3 Pa | 3.28 |
| MIL-101 | 80 | 16.7 (at 303 K) |
| MOF-177 | P/P₀ = 1 | 16.8 |
| Mg-MOF-74 | 20 Pa | 8.2 (at 300 K) |
This table is generated from data found in the text. nih.govacs.orgacs.org
Applications in Environmental Analytical Methodologies as a Tracer or Internal Standard
In environmental science, accurate quantification of pollutants is paramount. This compound and other deuterated compounds are instrumental in achieving this accuracy, particularly in chromatographic and mass spectrometric techniques.
As a tracer , deuterated compounds can be used to track the fate and transport of pollutants in the environment. For instance, in hydrogeological studies, tracers are used to understand groundwater movement and contaminant plumes. mdpi.comresearchgate.net The ideal tracer should be non-reactive, have low background concentrations, and be easily detectable. researchgate.net While specific studies on this compound as a tracer were not prevalent in the search results, the principles of using isotopically labeled compounds suggest its utility in controlled studies to follow the environmental pathways of benzene.
More commonly, this compound serves as an internal standard in analytical methods for the quantification of benzene and related volatile organic compounds (VOCs) like toluene, ethylbenzene, and xylenes (B1142099) (BTEX). ysi.comnih.gov In techniques such as gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known amount before processing. wisdomlib.orgclearsynth.com Because deuterated standards have very similar chemical and physical properties to their non-deuterated counterparts, they experience similar losses during sample preparation, extraction, and analysis. researchgate.net However, they are distinguishable by their higher mass in the mass spectrometer. By comparing the signal of the analyte to the signal of the known amount of internal standard, analysts can correct for variations in the analytical process and matrix effects, leading to more accurate and precise quantification of the target compound. wisdomlib.orglcms.cz This is crucial for analyzing complex environmental matrices like soil, water, and air. nih.govresearchgate.net
Fundamental Research in Isotope Physics and Chemistry
The mass difference between protium (B1232500) (¹H) and deuterium (²H) gives rise to isotope effects that are fundamental to our understanding of chemical reactions and molecular properties. This compound is a useful substrate for studying these phenomena.
In isotope physics , the substitution of hydrogen with deuterium alters the vibrational frequencies of molecular bonds. youtube.com This change in zero-point energy can influence physical properties and has been observed in studies of the pressure-volume-temperature properties of benzene and perdeuterobenzene. acs.org Furthermore, isotopic substitution can affect the outcomes of processes like double ionization, where studies have shown a remarkable sensitivity to the replacement of a single ¹²C with ¹³C in the benzene ring, suggesting that similar isotopic effects with deuterium could provide insights into the transient phases of molecular reorganization. aps.org
In isotope chemistry , the most significant application is in the study of the kinetic isotope effect (KIE) . fiveable.meebsco.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. libretexts.org This "primary" KIE can be substantial, with reaction rates for C-H bonds being typically 6-10 times faster than for C-D bonds. wikipedia.org By using specifically labeled compounds like this compound, chemists can elucidate reaction mechanisms, such as those in aromatic substitution reactions, by determining which C-H bonds are broken during the reaction. libretexts.orgresearchgate.net
The table below illustrates the typical magnitude of the deuterium kinetic isotope effect.
| Type of Isotope Effect | Typical kH/kD Ratio | Description |
| Primary | 1 to 8 | Observed when the C-H/C-D bond is broken in the rate-determining step. |
| Secondary | ~0.7 to ~1.4 | Observed when the isotopic substitution is at a position not directly involved in bond breaking. |
This table is generated from data found in the text. youtube.comwikipedia.org
Development of Advanced Analytical Techniques Employing Deuterium Labels
The unique properties of deuterated compounds like this compound are leveraged in the development and refinement of advanced analytical techniques. The ability to distinguish between the labeled standard and the native analyte by mass spectrometry is a cornerstone of modern quantitative analysis. clearsynth.com
The use of deuterated internal standards improves the robustness and reliability of methods for detecting low levels of pollutants in various environmental and biological samples. clearsynth.comlcms.cz This is particularly important for regulatory monitoring where high accuracy is required. nih.gov For example, methods for analyzing BTEX compounds in water often employ purge and trap concentration followed by GC analysis, where deuterated standards are essential for accurate quantification. ysi.com
Furthermore, the development of high-resolution mass spectrometry (HRMS) combined with techniques like direct analysis in real time (DART) offers rapid screening of environmental contaminants without extensive sample preparation. lcms.cz The use of isotopically labeled standards in such methods is crucial for confirming the identity of unknown substances and ensuring the accuracy of the results. As analytical instrumentation becomes more sensitive, the demand for high-purity deuterated standards like this compound will continue to grow, enabling the development of next-generation analytical methods for environmental and chemical analysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing high-purity Benzene-1,2,4-d3 in laboratory settings?
- Methodological Answer : this compound is synthesized via isotopic substitution using catalytic deuteration or hydrogen-deuterium (H-D) exchange reactions. For example, deuterium gas (D₂) or deuterated reagents (e.g., D₂O) are introduced into benzene derivatives under controlled conditions (e.g., high-pressure reactors with palladium or platinum catalysts). Post-synthesis, fractional distillation or chromatography ensures purity. Cambridge Isotope Laboratories (CIL) employs advanced deuteration techniques to achieve ≥98% isotopic enrichment, critical for applications in NMR and MS tracking .
Q. How is the isotopic purity of this compound verified, and what analytical techniques are most effective?
- Methodological Answer : Isotopic purity is assessed using:
- Nuclear Magnetic Resonance (NMR) : ¹H and ²H NMR quantify deuterium incorporation by analyzing peak splitting and integration ratios.
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion clusters (e.g., m/z 84 for C₆H₃D₃⁺) to confirm isotopic distribution.
- Isotopic Ratio Monitoring : Gas chromatography coupled with isotope-ratio MS (GC-IRMS) provides precise D/H ratios. CIL protocols recommend cross-validating results with both NMR and MS to resolve discrepancies in deuterium positioning .
Q. What are the key safety protocols for handling this compound in laboratory environments?
- Methodological Answer :
- Storage : Separate from oxidizing agents and store in flame-proof cabinets at ≤25°C. Use amber glass vials to prevent photodegradation.
- Ventilation : Handle in fume hoods to avoid inhalation of volatile deuterated aromatics.
- Waste Management : Collect deuterated waste separately for incineration or specialized disposal to prevent environmental isotopic contamination. Refer to OSHA and NIOSH guidelines for benzene derivatives .
Advanced Research Questions
Q. How do isotopic substitutions (D vs. H) in this compound affect its reactivity in organometallic catalysis?
- Methodological Answer : Deuterium’s higher mass (2.014 vs. 1.008 u for H) alters kinetic isotope effects (KIE) in catalytic cycles. For example:
- C-H Activation : Deuteration slows oxidative addition steps in Pd-catalyzed coupling reactions (KIE ≈ 2–5), requiring adjusted reaction times or temperatures.
- Electrophilic Substitution : Reduced electron density at deuterated positions may shift regioselectivity in nitration or halogenation. Experimental validation via kinetic profiling (e.g., time-resolved FTIR or Raman spectroscopy) is recommended .
Q. What computational methods are employed to model the isotopic effects of this compound in reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulates deuterium’s vibrational frequencies and bond dissociation energies (e.g., B3LYP/6-311++G** basis sets).
- Molecular Dynamics (MD) : Trajectory analysis predicts isotopic effects on diffusion rates in solvent systems.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions in deuterated intermediates. Studies on tris(benzene-1,2-dithiolato)metal complexes demonstrate how deuterium alters electronic delocalization in coordination compounds .
Q. How can this compound be utilized as an internal standard in quantitative metabolomics studies?
- Methodological Answer :
- Sample Preparation : Spike deuterated benzene into biological matrices (e.g., plasma, urine) at 0.1–1.0 µg/mL to normalize extraction efficiency.
- LC-MS/MS Analysis : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 84 → 78 for this compound) to correct for matrix effects.
- Data Normalization : Calculate analyte-to-internal standard peak area ratios to minimize batch variability. CIL’s deuterated standards are validated for precision (RSD <5%) in metabolomic workflows .
Notes
- Contradiction Analysis : Discrepancies in deuterium positioning (e.g., NMR vs. MS data) may arise from isotopic scrambling during synthesis. Cross-validation with 2D NMR (e.g., HSQC) is advised .
- Advanced Applications : this compound is pivotal in studying isotopic tracer effects in environmental fate analysis (e.g., biodegradation pathways) and protein-ligand binding studies via deuterium footprinting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
